N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Beschreibung
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with the molecular formula C22H28N2O2S and a molecular weight of 384.53492 g/mol . This compound is characterized by its unique structure, which includes an ethylanilino group, a propylsulfanyl group, and a propanamide backbone.
Eigenschaften
Molekularformel |
C22H28N2O2S |
|---|---|
Molekulargewicht |
384.5g/mol |
IUPAC-Name |
3-[3-(3-ethylanilino)-3-oxopropyl]sulfanyl-N-(3-ethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-3-17-7-5-9-19(15-17)23-21(25)11-13-27-14-12-22(26)24-20-10-6-8-18(4-2)16-20/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
FBBUEXMRPBLFEI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCSCCC(=O)NC2=CC=CC(=C2)CC |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)CCSCCC(=O)NC2=CC=CC(=C2)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves multiple steps, typically starting with the preparation of the ethylanilino and propylsulfanyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. .
Wissenschaftliche Forschungsanwendungen
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with other similar compounds, such as:
- 3-{[3-(3-methylanilino)-3-oxopropyl]sulfanyl}-N-(3-methylphenyl)propanamide
- 3-{[3-(3-isopropylanilino)-3-oxopropyl]sulfanyl}-N-(3-isopropylphenyl)propanamide These compounds share similar structural features but differ in the substituents on the anilino and phenyl groups. The unique combination of ethyl groups in this compound contributes to its distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
